molecular formula C17H15N3OS2 B410422 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 6389-77-1

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

Katalognummer: B410422
CAS-Nummer: 6389-77-1
Molekulargewicht: 341.5g/mol
InChI-Schlüssel: FAANTYMBJDUADH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of thioureas

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methylbenzothiazole-2-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-thiourea
  • 1-(6-Methyl-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-thiourea
  • 1-(6-Methyl-benzothiazol-2-yl)-3-(4-methoxybenzoyl)-thiourea

Uniqueness

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is unique due to the presence of both the benzothiazole and benzoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

6389-77-1

Molekularformel

C17H15N3OS2

Molekulargewicht

341.5g/mol

IUPAC-Name

4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H15N3OS2/c1-10-3-6-12(7-4-10)15(21)19-16(22)20-17-18-13-8-5-11(2)9-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22)

InChI-Schlüssel

FAANTYMBJDUADH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(S2)C=C(C=C3)C)S

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.